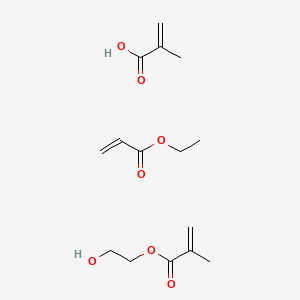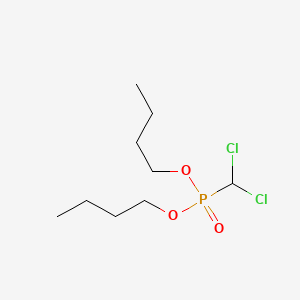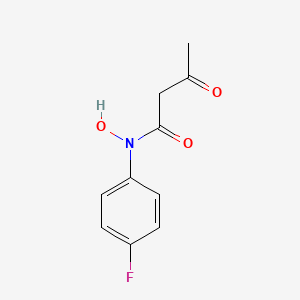
3,4-Dibromo-1-nitrosopyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-1-nitrosopyrrolidine: is an organic compound with the molecular formula C4H6Br2N2O . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of bromine and nitroso groups in its structure makes it a compound of interest in various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-1-nitrosopyrrolidine typically involves the bromination of 1-nitrosopyrrolidine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the pyrrolidine ring . The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dibromo-1-nitrosopyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitroso group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of nitrogen.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.
Reduction Reactions: Products include 3,4-dibromo-1-aminopyrrolidine.
Oxidation Reactions: Products include various oxidized forms of the nitroso group.
Applications De Recherche Scientifique
Chemistry: 3,4-Dibromo-1-nitrosopyrrolidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis .
Biology and Medicine: The compound’s biological activity is of interest in medicinal chemistry. It can be used in the study of enzyme inhibition and as a potential lead compound for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity profile makes it suitable for various applications in chemical manufacturing .
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-1-nitrosopyrrolidine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .
Comparaison Avec Des Composés Similaires
3,4-Dibromo-1-nitrosopyrrolidine: is similar to other nitrosopyrrolidine derivatives such as 1-nitrosopyrrolidine and 3,4-dibromopyrrolidine .
N-Nitrosopyrrolidine: and N-Nitrosopiperidine are structurally related compounds with differing biological activities.
Uniqueness: The presence of both bromine and nitroso groups in this compound makes it unique compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions .
Propriétés
Numéro CAS |
69112-97-6 |
|---|---|
Formule moléculaire |
C4H6Br2N2O |
Poids moléculaire |
257.91 g/mol |
Nom IUPAC |
3,4-dibromo-1-nitrosopyrrolidine |
InChI |
InChI=1S/C4H6Br2N2O/c5-3-1-8(7-9)2-4(3)6/h3-4H,1-2H2 |
Clé InChI |
OIEBLSJDXKMKIC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1N=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Bromohexadecyl)selanyl]benzene](/img/structure/B14477794.png)







![2-Phenylphenoxathiino[2,3-D][1,3]thiazole](/img/structure/B14477829.png)



![N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B14477882.png)
